(E)-N'-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)thiophene-2-carbohydrazide
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Overview
Description
N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide typically involves a multi-step process. One common method starts with the nitration of 4-(pyrrolidin-1-yl)benzaldehyde to introduce the nitro group. This is followed by a condensation reaction with thiophene-2-carbohydrazide under acidic or basic conditions to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic and heterocyclic structures can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]benzohydrazide
- N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]furan-2-carbohydrazide
Uniqueness
N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N4O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(Z)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H16N4O3S/c21-16(15-4-3-9-24-15)18-17-11-12-5-6-13(14(10-12)20(22)23)19-7-1-2-8-19/h3-6,9-11H,1-2,7-8H2,(H,18,21)/b17-11- |
InChI Key |
NGVBDAMGXJVKGZ-BOPFTXTBSA-N |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)/C=N\NC(=O)C3=CC=CS3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=NNC(=O)C3=CC=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
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